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Compound of Interest

Compound Name: Reactive Blue 49

Cat. No.: B081723 Get Quote

An In-depth Examination of the Synthetic Pathway, Experimental Protocols, and Quantitative

Data for C.I. Reactive Blue 49.

This technical guide provides a comprehensive overview of the synthesis of Reactive Blue 49
(C.I. 621526), a significant anthraquinone-based reactive dye. The document is intended for

researchers, scientists, and professionals in drug development and fine chemical synthesis,

offering detailed insights into the manufacturing process, including reaction mechanisms,

experimental procedures, and critical process parameters.

Introduction to Reactive Blue 49
Reactive Blue 49 is a red-light blue powder known for its application in dyeing cellulosic fibers

such as cotton and viscose.[1][2] Its defining characteristic is the presence of a chlorotriazine

reactive group, which enables the formation of a covalent bond with the hydroxyl groups of

cellulosic fibers or the amino groups of protein fibers.[3] This covalent linkage imparts high

wash-fastness and permanence to the dyed fabric.[3] The dye is soluble in water, with a

solubility of 200 g/L at 20°C, which increases at higher temperatures.[1][2]

Synthesis Pathway
The synthesis of Reactive Blue 49 is a multi-step process involving a series of condensation

reactions.[3] The primary starting materials are 1-Amino-4-bromo-9,10-dioxo-9,10-

dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-Diamino-2,4,6-

trimethylbenzenesulfonic acid (also referred to as M acid), 2,4,6-Trichloro-1,3,5-triazine
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(cyanuric chloride), and 3-Aminobenzenesulfonic acid (m-aminobenzenesulfonic acid).[1][4]

The synthesis can be logically divided into three key condensation stages.

First Condensation
The initial step involves the condensation of bromamine acid with 3,5-Diamino-2,4,6-

trimethylbenzenesulfonic acid.[1][3] This reaction forms an intermediate compound that serves

as the chromophoric base of the dye. The reaction is typically carried out in an aqueous

medium, and the control of pH and temperature is crucial for achieving high yields and purity.[3]

Some patented methods suggest the use of a catalyst, such as copper sulfate pentahydrate or

ferrous chloride, to facilitate this condensation.[5]

Second Condensation
The product from the first condensation is then reacted with cyanuric chloride.[1][3] This step

introduces the reactive triazine ring, which is characteristic of many reactive dyes. The reaction

conditions, particularly temperature, must be carefully controlled to ensure that only one of the

chlorine atoms on the cyanuric chloride is substituted.

Third and Final Condensation
The final step in the synthesis is the condensation of the product from the second stage with 3-

Aminobenzenesulfonic acid.[1][3] This reaction substitutes a second chlorine atom on the

triazine ring, completing the structure of the Reactive Blue 49 molecule. The final product is

then typically isolated by salting out, followed by filtration and drying.[4]

Quantitative Data
The efficiency of the Reactive Blue 49 synthesis is highly dependent on the precise control of

various reaction parameters. The following table summarizes key quantitative data gathered

from various sources.
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Parameter
First
Condensation

Second
Condensation

Third
Condensation

Overall Yield

Temperature 80–95°C[3][5] 5–7°C[5] 45–48°C[5] -

pH ~8[3] 5.2–5.5[5] 6–7[5] -

Reaction Time 4–16 hours[3][5] 6 hours[5] 8 hours[5] -

Final Product

Yield
- - - 78% to 96%[3]

Fixation Rate - - - 60%[1][2]

Experimental Protocols
The following is a generalized experimental protocol compiled from the manufacturing methods

described in the technical literature.[3][4][5]

Materials and Reagents
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid)

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (M acid)

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

3-Aminobenzenesulfonic acid

Sodium carbonate or other base for pH adjustment

Sodium chloride for salting out

Catalyst (e.g., copper sulfate pentahydrate, ferrous chloride) (optional)

Procedure
First Condensation:

A dispersion of bromamine acid is prepared in water and heated.
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An aqueous solution of M acid is added to the bromamine acid dispersion. The molar ratio

of M acid to bromamine acid is typically in the range of 1.0-1.08:1.[5]

If a catalyst is used, it is introduced at this stage.

The pH of the reaction mixture is adjusted to approximately 8 using a suitable base.[3]

The temperature is raised and maintained between 80-95°C for 4-16 hours until the

reaction is complete.[3][5]

Second Condensation:

The product from the first condensation is cooled.

Cyanuric chloride is added to the reaction mixture.

The pH is adjusted to 5.2-5.5, and the temperature is maintained at 5-7°C for

approximately 6 hours.[5]

Third Condensation:

3-Aminobenzenesulfonic acid is added to the secondary condensation product.

The temperature is raised to 45-48°C, and the pH is adjusted to 6-7.[5]

The reaction is allowed to proceed for about 8 hours, with completion monitored by a

suitable method such as TLC.[5]

Product Isolation:

Upon completion of the third condensation, the final dye product is precipitated from the

reaction mixture by the addition of sodium chloride (salting out).[4]

The precipitated dye is collected by filtration.

The filter cake is washed and then dried to yield the final Reactive Blue 49 product.[4]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/CN104559309A/en
https://www.benchchem.com/product/b1617396
https://www.benchchem.com/product/b1617396
https://patents.google.com/patent/CN104559309A/en
https://patents.google.com/patent/CN104559309A/en
https://patents.google.com/patent/CN104559309A/en
https://patents.google.com/patent/CN104559309A/en
https://www.chembk.com/en/chem/Reactive%20Blue%2049
https://www.benchchem.com/product/b081723?utm_src=pdf-body
https://www.chembk.com/en/chem/Reactive%20Blue%2049
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the synthesis pathway of Reactive Blue 49 and a general

workflow for its production.
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Caption: Synthesis pathway of Reactive Blue 49.
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Caption: General experimental workflow for the synthesis of Reactive Blue 49.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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